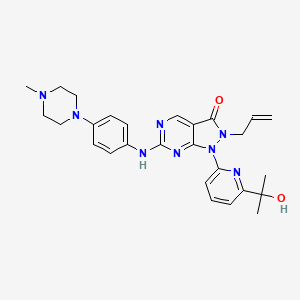
MK-1775
Descripción general
Descripción
Adavosertib, también conocido por sus códigos de desarrollo AZD1775 y MK-1775, es un candidato a fármaco anticancerígeno experimental. Es un inhibidor de molécula pequeña de la tirosina quinasa WEE1, que juega un papel crucial en la regulación del ciclo celular y la reparación del daño del ADN. Adavosertib ha mostrado una actividad de sensibilización antineoplásica potencial, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Aplicaciones Científicas De Investigación
Química: Adavosertib sirve como una herramienta valiosa para estudiar la regulación del ciclo celular y los mecanismos de reparación del daño del ADN.
Biología: Se utiliza para investigar el papel de la quinasa WEE1 en los procesos celulares y sus implicaciones en la biología del cáncer.
Medicina: Adavosertib se está evaluando en ensayos clínicos para su eficacia en el tratamiento de varios cánceres, incluidos los cánceres de ovario, páncreas y cabeza y cuello. .
Mecanismo De Acción
Adavosertib ejerce sus efectos inhibiendo selectivamente la tirosina quinasa WEE1. La quinasa WEE1 fosforila e inactiva la quinasa dependiente de ciclina 1 (CDK1), evitando que la célula ingrese a la mitosis hasta que el daño del ADN se repare. Al inhibir WEE1, Adavosertib interrumpe este punto de control, lo que lleva a una entrada mitótica prematura y muerte celular en las células cancerosas con mecanismos de reparación del ADN defectuosos. Este mecanismo hace que Adavosertib sea particularmente efectivo contra tumores con alta inestabilidad genómica .
Compuestos Similares:
AZD1775: Otro nombre para Adavosertib, utilizado indistintamente en la investigación.
This compound: Otro código de desarrollo para Adavosertib.
Otros Inhibidores de WEE1: Compuestos como PD0166285 y this compound (otro código para Adavosertib) también se dirigen a la quinasa WEE1, pero pueden diferir en su potencia, selectividad y propiedades farmacocinéticas.
Singularidad: Adavosertib destaca por su alta selectividad y potencia como inhibidor de WEE1. Su capacidad para sensibilizar las células cancerosas a los agentes que dañan el ADN y su efectividad en las terapias combinadas lo convierten en un candidato único y prometedor en el campo de la terapia contra el cáncer dirigida .
Análisis Bioquímico
Biochemical Properties
MK-1775 is a potent and selective ATP-competitive inhibitor of the Wee1 kinase . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays .
Cellular Effects
This compound treatment leads to the inhibition of Wee1 kinase and reduced inhibitory phosphorylation of its substrate Cdc2 . This compound, when dosed with chemotherapy, abrogates the checkpoint arrest to promote mitotic entry and facilitates tumor cell death . This compound–induced DNA damage occurs without added chemotherapy or radiation in S-phase cells and relies on active DNA replication .
Molecular Mechanism
This compound works by inhibiting the Wee1 kinase, a critical component of the G2/M cell-cycle checkpoint control . This inhibition results in premature mitotic entry and cell death . This compound has been tested in preclinical and clinical studies of human carcinoma to enhance the cytotoxic effect of DNA-damaging agents .
Temporal Effects in Laboratory Settings
This compound treatment at clinically relevant concentrations leads to unscheduled entry into mitosis and initiation of apoptotic cell death in all sarcomas tested . In this compound-treated cells, CDC2 activity was enhanced, as determined by decreased inhibitory phosphorylation of tyrosine-15 residue and increased expression of phosphorylated histone H3, a marker of mitotic entry .
Dosage Effects in Animal Models
Following a single this compound dose of 50 mg/kg in nude mice, time to maximum blood concentration was 1.0 hours, AUC was 29.8 microM·h, and Cmax was 7.8 microM in whole blood and 0.24 microM in brain parenchyma .
Transport and Distribution
The pharmacokinetics of this compound have been studied in Asian patients with advanced solid tumors . Exposure to adavosertib, as determined by pharmacokinetic analysis, in Asian patients was higher than that previously seen in Western patients .
Subcellular Localization
This compound is a small molecule inhibitor of the tyrosine kinase WEE1 . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays . This suggests that this compound is likely to be localized in the cell where Wee1 kinase and CDC2 are present, which is in the cytoplasm and nucleus.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Adavosertib involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de pirazolo[3,4-d]pirimidin-3-ona, seguido de la introducción de varios sustituyentes para lograr la estructura final. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas.
Métodos de Producción Industrial: La producción industrial de Adavosertib sigue rutas de síntesis similares, pero a mayor escala. El proceso está optimizado para la eficiencia, el rendimiento y la pureza. Esto implica el uso de reactores a gran escala, control preciso de los parámetros de reacción y técnicas de purificación como cristalización y cromatografía para obtener Adavosertib de alta pureza adecuado para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de Reacciones: Adavosertib se somete a varias reacciones químicas, que incluyen:
Oxidación: Adavosertib puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la estructura central.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos o electrófilos en condiciones controladas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, alterando las propiedades farmacológicas de Adavosertib .
Comparación Con Compuestos Similares
AZD1775: Another name for Adavosertib, used interchangeably in research.
MK-1775: Another development code for Adavosertib.
Other WEE1 Inhibitors: Compounds such as PD0166285 and this compound (another code for Adavosertib) also target WEE1 kinase but may differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness: Adavosertib stands out due to its high selectivity and potency as a WEE1 inhibitor. Its ability to sensitize cancer cells to DNA-damaging agents and its effectiveness in combination therapies make it a unique and promising candidate in the field of targeted cancer therapy .
Propiedades
IUPAC Name |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJAKQVGHWELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241868 | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955365-80-7 | |
| Record name | MK 1775 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955365-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 1775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-1775 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAVOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


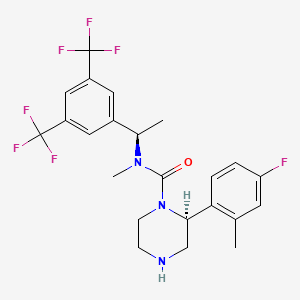
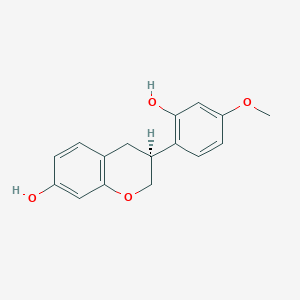
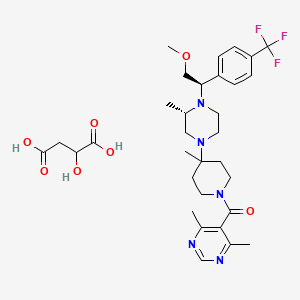

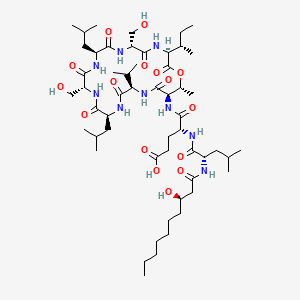
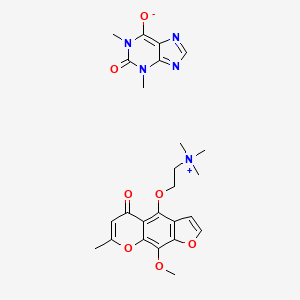
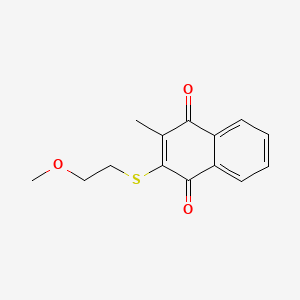
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
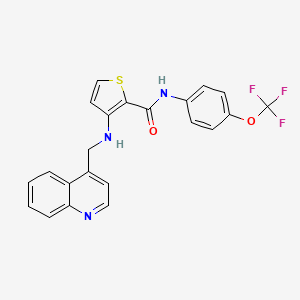
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)
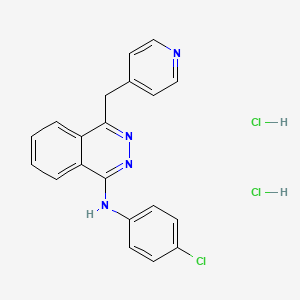
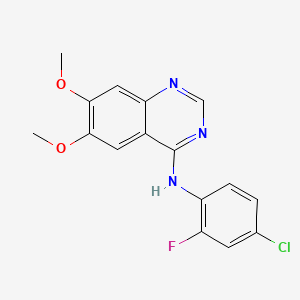
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)
